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Compound of Interest

Compound Name: BDM31827

Cat. No.: B10831661

Initial investigations into the kinase selectivity profile of BDM31827 reveal that this small
molecule is not primarily characterized as a kinase inhibitor. Instead, scientific literature
predominantly identifies BDM31827 as an inhibitor of EthR, a transcriptional repressor in
Mycobacterium tuberculosis. This context places BDM31827 in the field of anti-tubercular drug
development, specifically for combating multidrug-resistant tuberculosis (MDR-TB).

Current research indicates that BDM31827's mechanism of action is centered on its ability to
bind to EthR.[1][2] EthR is a key regulator of the ethA gene, which is responsible for activating
the pro-drug ethionamide, a second-line anti-tubercular agent.[2] By inhibiting EthR,
BDM31827 is believed to enhance the activity of ethionamide, offering a potential strategy to
overcome drug resistance.[1][2]

The available scientific literature and public databases do not contain significant data on a
kinase selectivity profile for BDM31827. Searches for off-target effects or broader
pharmacological profiling that might include kinase assays have not yielded specific results
detailing its interaction with a panel of kinases.[3][4] Therefore, a quantitative summary of its
kinase inhibition, detailed experimental protocols for kinase assays, and related signaling
pathway diagrams cannot be constructed at this time due to the lack of primary data.

The primary therapeutic focus for BDM31827 remains its potential as an adjunct therapy for
MDR-TB through the inhibition of the EthR pathway.[5] Further research would be required to
determine if BDM31827 possesses any significant off-target kinase activity.
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EthR Inhibition Pathway

To illustrate the known mechanism of action for BDM31827, the following diagram outlines its
role in the EthR-mediated activation of ethionamide.
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BDM31827 inhibits the transcriptional repressor EthR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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